molecular formula C7H3Cl2NO3 B3031937 2,6-Dichloro-4-nitrobenzaldehyde CAS No. 88159-67-5

2,6-Dichloro-4-nitrobenzaldehyde

Cat. No.: B3031937
CAS No.: 88159-67-5
M. Wt: 220.01 g/mol
InChI Key: FTSIAOWNUAVTHV-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4Cl2NO3. It appears as white to yellow needle-like crystals and emits a strong odor. This compound is commonly used as an intermediate in the synthesis of various organic compounds, including dyes, agricultural chemicals, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-nitrobenzaldehyde can be synthesized through the hydrolysis of 2,6-dichlorobenzyl in the presence of an acidic solvent and zinc chloride under heating reflux conditions. Another method involves the nitration of benzaldehyde using nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow microreactors, which improve reaction efficiency and yield compared to traditional batch reactors. This method allows for better control of reaction temperature and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid are commonly used as nitrating agents.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Nitration: this compound itself is a product of nitration.

    Reduction: The reduction of the nitro group forms 2,6-dichloro-4-aminobenzaldehyde.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

2,6-Dichloro-4-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.

    Biology: It is involved in the synthesis of compounds with antibacterial properties.

    Medicine: It is used in the synthesis of drugs, including those targeting dormant Mycobacterium tuberculosis.

    Industry: It is used in the production of agricultural chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-nitrobenzaldehyde involves its ability to undergo various chemical reactions, such as nitration, reduction, and substitution. These reactions allow it to form different derivatives that can interact with molecular targets and pathways in biological systems. For example, its derivatives can inhibit bacterial growth by targeting specific enzymes or pathways involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: Similar in structure but lacks the nitro group.

    4-Nitrobenzaldehyde: Similar in structure but lacks the chlorine atoms.

    2,6-Dichloro-4-iodobenzaldehyde: Similar in structure but has an iodine atom instead of a nitro group.

Uniqueness

2,6-Dichloro-4-nitrobenzaldehyde is unique due to the presence of both chlorine and nitro groups on the benzaldehyde ring. This combination of functional groups allows it to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,6-dichloro-4-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-6-1-4(10(12)13)2-7(9)5(6)3-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSIAOWNUAVTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618686
Record name 2,6-Dichloro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88159-67-5
Record name 2,6-Dichloro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of dimethyl sulphoxide (1.2 cm3) in dichloromethane (5 cm3) was added dropwise to a stirred solution of oxalyl chloride (0.7 cm3, 8.0 mmol) in dichloromethane (12 cm3) at -60° C. under nitrogen. After 10 mins at -60° C. a solution of 2,6-dichloro-4-nitrobenzylalcohol (1.53 g, 6.9 mmol) in dichloromethane (10 cm3) was added dropwise and the stirred mixture kept at -60° C. for 0.5 h. Triethylamine (4.6 cm3, 33 mmol) was then added and the mixture was allowed to warm to room temperature at which stage water (35 cm3) was added. The heterogeneous mixture was separated and the aqueous phase extracted with dichloromethane (35 cm3). The combined organic fractions were extracted with hydrochloric acid (2M, 60 cm3), then water (60 cm3), saturated sodium carbonate solution (60 cm 3), and finally water (60 cm3) then dried and evaporated under reduced pressure to give 2,6-dichloro-4-nitrobenzaldehyde as a pure oil which slowly solidified.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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